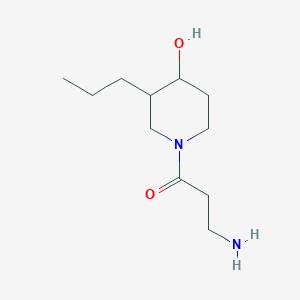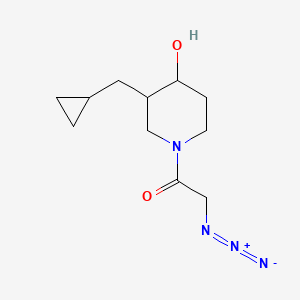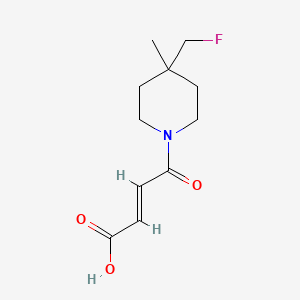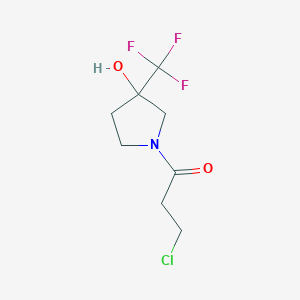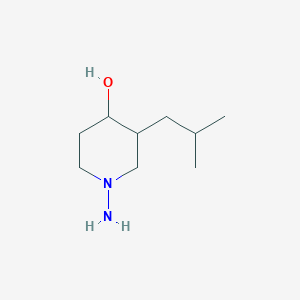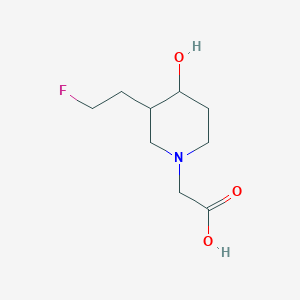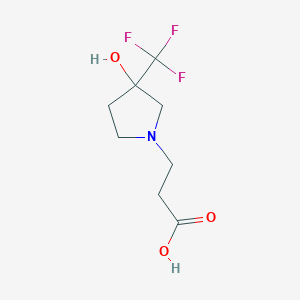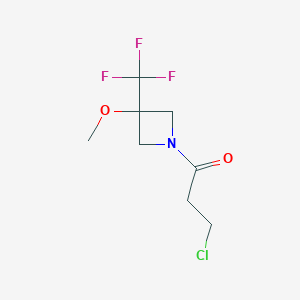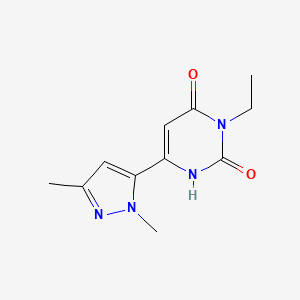
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3-dimethyl-1H-pyrazol-5-yl group would form a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazole compounds are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could influence its polarity and solubility .科学的研究の応用
Anti-Hepatitis B Virus Activity
A study reported the synthesis of derivatives through reactions involving ethoxymethylenemalononitrile and subsequent testing for antiviral activity against hepatitis B virus (HBV), demonstrating moderate to high activities. This highlights the potential of related compounds in antiviral research (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Synthesis and Antimicrobial Activity
Another research explored the regioselectivity of 1,3-dipolar cycloadditions to synthesize isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines, among others. These compounds showed good antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential in medical chemistry (Zaki, Sayed, & Elroby, 2016).
Novel Synthesis Techniques
Research on the novel synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water using a green synthesis approach highlights the importance of developing eco-friendly synthesis methods for these compounds. Such research contributes to the sustainable development of medicinal chemistry (Heravi & Daraie, 2016).
Antiviral and Antimicrobial Studies
The synthesis and evaluation of pyrimidine pyrazole derivatives for antimicrobial activity against bacteria and fungi further underline the versatility of these compounds. Some derivatives showed promising activities, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2014).
Anti-Cancer Activity
A study on the synthesis of 4-aminoantipyrine-based heterocycles and their evaluation as anticancer agents against a human tumor breast cancer cell line MCF7 found that certain derivatives were highly active. This indicates the potential of such compounds in cancer research (Ghorab, El-Gazzar, & Alsaid, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)13-14(9)3/h5-6H,4H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIMSFONDVLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




